molecular formula C7H10N4O B1457262 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1378683-88-5

2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No. B1457262
CAS RN: 1378683-88-5
M. Wt: 166.18 g/mol
InChI Key: RPHQOQYZJLMPDS-UHFFFAOYSA-N
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Description

The compound “2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” is a specific organic molecule. Unfortunately, there is limited information available about this compound .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Derivatives for Cancer Cell Inhibition : Researchers have synthesized a series of novel derivatives, including 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, and evaluated their inhibitory effects on A549 lung cancer cell growth. These compounds demonstrated significant inhibitory activities, suggesting potential applications in cancer treatment (Xie et al., 2008).

  • Antimicrobial and Anticancer Activities : Synthesis of new pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been reported with the aim of exploring their potential as antimicrobial and anticancer agents. Preliminary evaluations indicated that some of these compounds exhibit promising activities against microbial strains and cancer cells, indicating their potential in medical research and therapy (Zhang et al., 2008).

Catalytic and Synthetic Applications

  • Heterogeneous Catalysis : Research on nano α-Al2O3 supported ammonium dihydrogen phosphate has demonstrated its application as a novel and efficient catalyst for the one-pot synthesis of pyran and pyrazole derivatives, including structures related to 2-amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. This development highlights the role of such compounds in facilitating organic synthesis processes (Maleki & Ashrafi, 2014).

Green Chemistry Approaches

  • Environmentally Friendly Synthesis : The synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions or in minimal water showcases a shift towards green chemistry. This approach not only enhances the synthesis efficiency of compounds like this compound but also aligns with environmental sustainability goals (Ilovaisky et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Derivatives of pyrano[2,3-c]pyrazoles have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. This application demonstrates the versatility of compounds related to this compound in industrial applications, particularly in protecting metals against corrosion (Yadav et al., 2016).

Biochemical Analysis

Biochemical Properties

2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with proteins can lead to conformational changes, influencing their activity and function. Additionally, this compound can bind to nucleic acids, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation. The compound’s binding to enzymes can result in competitive or non-competitive inhibition, affecting the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific compartments. The compound’s distribution can affect its activity and function, as its concentration in different cellular regions determines its interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, localization within the nucleus can influence gene expression, while distribution in the cytoplasm can affect metabolic processes .

properties

IUPAC Name

2-amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-10-2-3-11-5(7(10)12)4-6(8)9-11/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQOQYZJLMPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)N)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378683-88-5
Record name 2-amino-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Reactant of Route 6
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

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